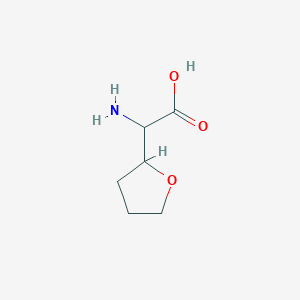
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C18H19ClN2O3S . It’s a complex organic compound that contains a benzamide group, a phenylsulfonyl group, and a tetrahydroquinoline group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the final compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide group, a phenylsulfonyl group, and a tetrahydroquinoline group . The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Histone Deacetylase Inhibitors and Prostate Cancer Treatment
A study described the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds, specifically (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, exhibited marked anti-HDAC and antiproliferative activity against PC-3 cells, a model for prostate cancer. This compound effectively suppressed tumor growth in a xenograft model, indicating its potential as a prostate cancer inhibitor (Liu et al., 2015).
Synthetic Methodologies for Tetrahydroquinoline Derivatives
Research has also focused on synthetic methodologies for tetrahydroquinoline derivatives, valuable intermediates in pharmaceutical chemistry. One study presented a synthesis route for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This method highlights the versatility of tetrahydroquinoline scaffolds in chemical synthesis, potentially applicable to the synthesis of compounds including the 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Saitoh et al., 2001).
Antimicrobial and Anticancer Activity
Another area of interest is the development of bioactive molecules for antimicrobial and anticancer screening. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies underscore the potential of tetrahydroquinoline derivatives in the development of new therapeutic agents (Patel et al., 2009).
Photosensitized Oxidation Studies
The photosensitized oxidation of alkyl phenyl sulfoxides, leading to C-S bond cleavage in alkyl phenyl sulfoxide radical cations, provides insights into the chemical behavior of sulfoxide derivatives. This research may inform the design of novel compounds with improved stability and reactivity for pharmaceutical applications (Baciocchi et al., 2008).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYUHOSYAONIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)
![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)
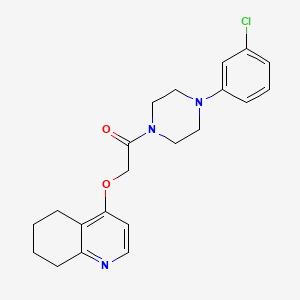

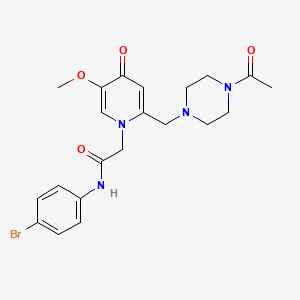
![9-(4-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756328.png)
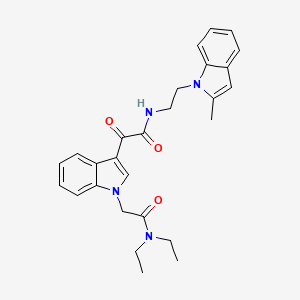
![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)

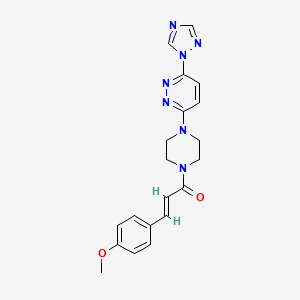
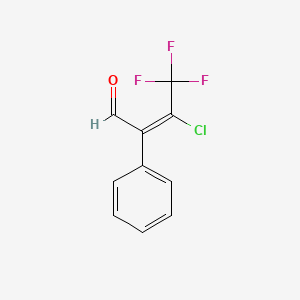
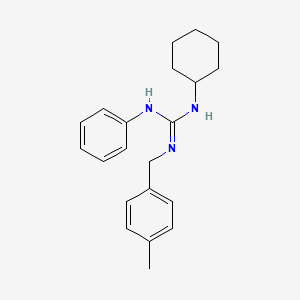
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)
